molecular formula C9H10I2 B14282971 (3,3-Diiodopropyl)benzene CAS No. 141694-60-2

(3,3-Diiodopropyl)benzene

Cat. No.: B14282971
CAS No.: 141694-60-2
M. Wt: 371.98 g/mol
InChI Key: CSNNFQWELLIYRF-UHFFFAOYSA-N
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Description

(3,3-Diiodopropyl)benzene is an organic compound with the molecular formula C9H10I2 It is a derivative of benzene, where two iodine atoms are attached to the third carbon of a propyl group, which is in turn attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Diiodopropyl)benzene typically involves the iodination of propylbenzene. One common method is the reaction of propylbenzene with iodine in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective iodination at the third carbon of the propyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3,3-Diiodopropyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the iodine atoms can lead to the formation of propylbenzene or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of propylbenzene or other reduced derivatives.

Scientific Research Applications

(3,3-Diiodopropyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in radiolabeling and imaging studies.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Diiodopropyl)benzene depends on the specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its iodine atoms, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dibromopropyl)benzene: Similar structure but with bromine atoms instead of iodine.

    (3,3-Dichloropropyl)benzene: Similar structure but with chlorine atoms instead of iodine.

    Propylbenzene: Lacks the halogen atoms, making it less reactive in certain chemical reactions.

Uniqueness

(3,3-Diiodopropyl)benzene is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic and industrial applications.

Properties

CAS No.

141694-60-2

Molecular Formula

C9H10I2

Molecular Weight

371.98 g/mol

IUPAC Name

3,3-diiodopropylbenzene

InChI

InChI=1S/C9H10I2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

CSNNFQWELLIYRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(I)I

Origin of Product

United States

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